2-(2-Ethoxyethoxy)ethan(ol-d)

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

2-(2-Ethoxyethoxy)ethan(ol-d) (CAS 37421-08-2), also referred to as diethylene glycol monoethyl ether-d₁ or 2-(2-ethoxyethoxy)ethanol-OD, is a stable isotope-labeled analog of 2-(2-ethoxyethoxy)ethanol (unlabeled CAS 111-90-0) in which the hydroxyl hydrogen is selectively substituted with deuterium at 97 atom % D isotopic purity. The compound possesses the molecular formula C₆H₁₃DO₃ with a molecular weight of 135.18 g/mol, representing a nominal mass shift of M+1 relative to the unlabeled parent compound (134.17 g/mol, C₆H₁₄O₃).

Molecular Formula C6H14O3
Molecular Weight 135.18 g/mol
CAS No. 37421-08-2
Cat. No. B1596986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethoxy)ethan(ol-d)
CAS37421-08-2
Molecular FormulaC6H14O3
Molecular Weight135.18 g/mol
Structural Identifiers
SMILESCCOCCOCCO
InChIInChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i7D
InChIKeyXXJWXESWEXIICW-WHRKIXHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyethoxy)ethan(ol-d) (CAS 37421-08-2): Deuterated Glycol Ether for Quantitative LC-MS and Metabolic Tracing


2-(2-Ethoxyethoxy)ethan(ol-d) (CAS 37421-08-2), also referred to as diethylene glycol monoethyl ether-d₁ or 2-(2-ethoxyethoxy)ethanol-OD, is a stable isotope-labeled analog of 2-(2-ethoxyethoxy)ethanol (unlabeled CAS 111-90-0) in which the hydroxyl hydrogen is selectively substituted with deuterium at 97 atom % D isotopic purity . The compound possesses the molecular formula C₆H₁₃DO₃ with a molecular weight of 135.18 g/mol, representing a nominal mass shift of M+1 relative to the unlabeled parent compound (134.17 g/mol, C₆H₁₄O₃) . This selective O-D deuteration site is specifically designed to preserve near-identical physicochemical behavior to the native analyte while enabling unambiguous mass spectrometric discrimination, thereby serving as an optimal internal standard for quantitative bioanalysis of 2-(2-ethoxyethoxy)ethanol and structurally related glycol ethers [1].

Why Non-Deuterated 2-(2-Ethoxyethoxy)ethanol Cannot Substitute for CAS 37421-08-2 in Quantitative MS Assays


Non-deuterated 2-(2-ethoxyethoxy)ethanol (CAS 111-90-0) cannot functionally replace the deuterated analog CAS 37421-08-2 in quantitative LC-MS/MS workflows requiring stable isotope-labeled internal standardization. In complex biological or environmental matrices, unlabeled compounds are indistinguishable from endogenous or incurred analytes, rendering accurate quantification impossible due to matrix-induced ionization suppression or enhancement that differentially affects the analyte and a structurally dissimilar internal standard [1]. The selective O-D deuteration of CAS 37421-08-2 introduces a +1 Da mass shift while preserving near-identical chromatographic retention behavior and extraction recovery characteristics—a property that structurally distinct internal standards (e.g., isotopologs with different labeling patterns such as -d₅ variants, or non-isotopic surrogate standards) fail to match due to altered physicochemical properties or differential matrix effect susceptibility [2]. This chromatographic co-elution coupled with distinct MS/MS precursor ion selection constitutes the mechanistic basis for matrix effect correction that unlabeled parent compounds and non-isotopic surrogates cannot provide.

Quantitative Differentiation of 2-(2-Ethoxyethoxy)ethan(ol-d) (CAS 37421-08-2) from Unlabeled 2-(2-Ethoxyethoxy)ethanol


Mass Spectrometric Discrimination: +1 Da Precursor Ion Shift Enables Unambiguous Analyte Differentiation

CAS 37421-08-2 exhibits a nominal mass of 135.18 g/mol with the molecular formula C₆H₁₃DO₃, yielding a +1 Da shift relative to the unlabeled parent compound 2-(2-ethoxyethoxy)ethanol (CAS 111-90-0, C₆H₁₄O₃, MW 134.17 g/mol) . This mass differential is directly exploitable in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) LC-MS/MS acquisition modes, wherein the deuterated analog serves as the internal standard with precursor ion [M+H]⁺ at m/z 136.2 versus m/z 135.2 for the unlabeled analyte . The single deuterium substitution at the hydroxyl position minimizes isotopic cluster overlap while maintaining sufficient mass separation for baseline-resolved MS detection.

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Physicochemical Fidelity: Refractive Index and Density Show Minimal Deuterium-Induced Perturbation

CAS 37421-08-2 exhibits a refractive index n20/D of 1.426 and a density of 1.006 g/mL at 25 °C . These values are virtually identical to those reported for unlabeled 2-(2-ethoxyethoxy)ethanol (CAS 111-90-0), which demonstrates a refractive index of 1.420–1.4293 (depending on measurement conditions) and density of 0.99–1.0 g/cm³ . The minimal perturbation of bulk physicochemical properties—a direct consequence of single-site O-D deuteration rather than extensive perdeuteration—predicts near-identical liquid-liquid extraction partitioning coefficients, solid-phase extraction recovery, and reversed-phase chromatographic retention behavior between the labeled and unlabeled species [1].

Chromatographic Retention Sample Preparation Matrix Effect Correction

Isotopic Purity Specification: 97 Atom % D as Verifiable Procurement Criterion

Commercially sourced CAS 37421-08-2 (Sigma-Aldrich Cat. No. 164496) is specified at 97 atom % D isotopic purity . This metric serves as a critical lot-to-lot quality attribute that directly impacts quantitative accuracy: lower isotopic purity introduces unlabeled carryover that systematically biases calculated analyte concentrations upward due to isotopic contribution to the analyte channel. In contrast, the unlabeled parent compound CAS 111-90-0 (typical purity ≥98–99%) provides no isotopic enrichment and therefore cannot serve as an internal standard in stable isotope dilution assays. The 97 atom % D specification represents a procurement-verifiable differentiator absent from the unlabeled analog.

Quality Control Procurement Specification Analytical Validation

Deuteration Site Specificity: Hydroxyl-Only Labeling Minimizes Chromatographic Isotope Effects

CAS 37421-08-2 contains a single deuterium atom substituted at the terminal hydroxyl position (O-D), as evidenced by its SMILES string [2H]OCCOCCOCC and IUPAC name 1-deuteriooxy-2-(2-ethoxyethoxy)ethane . This contrasts with extensively deuterated analogs such as 2-(2-ethoxyethoxy)ethanol-d₅ (CAS 1219804-11-1), which contains five deuterium atoms distributed across ethyl and ethoxy moieties . Single-site O-D deuteration minimizes reverse-phase chromatographic isotope effects (typically observed as slight retention time shifts in perdeuterated compounds due to altered hydrophobicity) while preserving the essential +1 Da mass increment for MS discrimination [1].

Isotope Effect Chromatographic Resolution Internal Standard Selection

Optimal Procurement and Deployment Scenarios for 2-(2-Ethoxyethoxy)ethan(ol-d) (CAS 37421-08-2)


LC-MS/MS Method Development Requiring Stable Isotope-Labeled Internal Standard for 2-(2-Ethoxyethoxy)ethanol Quantitation

When developing a validated LC-MS/MS bioanalytical method for quantifying 2-(2-ethoxyethoxy)ethanol (CAS 111-90-0) in biological fluids (plasma, urine) or environmental water samples, CAS 37421-08-2 should be selected as the internal standard based on its +1 Da precursor ion shift (m/z 136.2 vs. 135.2) and minimal chromatographic isotope effect arising from single-site O-D deuteration [1]. The 97 atom % D isotopic purity specification provides lot-to-lot consistency necessary for method validation under regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Stable Isotope Dilution Assays for Occupational or Environmental Exposure Monitoring of Glycol Ethers

In quantitative exposure assessment studies monitoring urinary metabolites of glycol ether solvents, CAS 37421-08-2 enables accurate correction of matrix effects through stable isotope dilution . Its near-identical refractive index (1.426) and density (1.006 g/mL) to the unlabeled analyte [1] ensure equivalent extraction efficiency across liquid-liquid extraction or solid-phase extraction workflows, a critical requirement when analyzing low ng/mL concentrations in complex urine matrices where matrix-induced ion suppression may exceed 50%.

Pharmacokinetic and Metabolic Tracing Studies of Glycol Ether-Containing Formulations

For in vitro or in vivo studies investigating the absorption, distribution, metabolism, and excretion (ADME) of formulations containing 2-(2-ethoxyethoxy)ethanol (e.g., Transcutol®-based drug delivery systems), CAS 37421-08-2 serves as the deuterated tracer enabling mass spectrometric differentiation of administered dose from endogenous background . The selective O-D labeling minimizes metabolic isotope effects that could otherwise confound interpretation of clearance or biotransformation rate data when compared to non-deuterated controls [1].

Quality Control of Industrial Solvent Formulations via Isotope Dilution GC-MS or LC-MS

In industrial quality control laboratories requiring precise quantification of 2-(2-ethoxyethoxy)ethanol content in formulated solvent blends, paints, or printing inks, CAS 37421-08-2 enables isotope dilution mass spectrometry with accuracy superior to external standard calibration. The M+1 mass shift provides unambiguous analyte identification even in the presence of co-eluting formulation excipients, while the 97 atom % D purity ensures minimal isotopic cross-talk that could bias quantitative results in high-concentration QC assays.

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